![molecular formula C20H18N4O5S B3206318 N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1040667-51-3](/img/structure/B3206318.png)
N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
Scientific Research Applications
Crystallography
The compound has been used in crystallography studies . The crystal structure of a similar compound was studied, which could provide insights into the properties and potential applications of the compound you’re interested in .
Inhibition of Oxidative Stress
The compound has shown potential in inhibiting oxidative stress . It was found to effectively suppress hydrogen peroxide-induced apoptosis while also attenuating activated caspase signaling .
Restoration of β-catenin Expression
The compound has been found to restore the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway, in cells exposed to hydrogen peroxide . This suggests potential applications in cell biology and medical research.
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel derivatives . These derivatives could have a variety of applications in different fields of research .
Anti-tumor Activity
A similar compound has been used in the synthesis of derivatives with anti-tumor activity . This suggests that the compound you’re interested in could potentially be used in cancer research.
Synthesis of Dioxanoacridinones
The compound has been used in the synthesis of dioxanoacridinones . These compounds have a variety of potential applications, including in the field of medicinal chemistry .
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets by binding to active sites, causing conformational changes that alter the target’s function . .
Biochemical Pathways
Given the lack of information about its targets and mode of action, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
These factors significantly influence the bioavailability of a drug, determining how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without more information about its targets and mode of action, it’s challenging to predict the potential outcomes of its interaction with biological systems .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-17(22-12-3-5-15-16(10-12)29-9-8-28-15)6-4-13-11-30-20(23-13)24-19(27)14-2-1-7-21-18(14)26/h1-3,5,7,10-11H,4,6,8-9H2,(H,21,26)(H,22,25)(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPLBWOPLGVYGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CNC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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